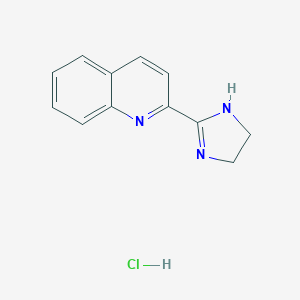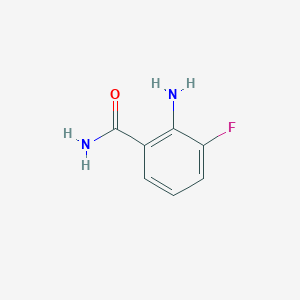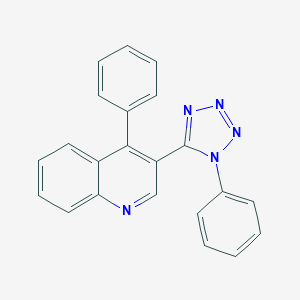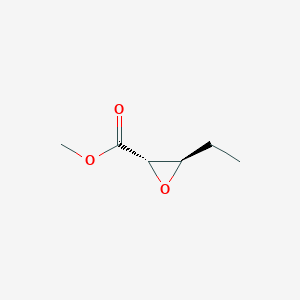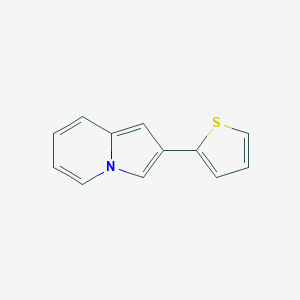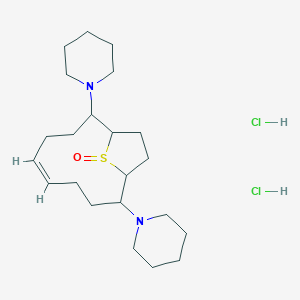
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.2.1)tridec-5-ene 13-oxide dihydrochloride.
Wirkmechanismus
The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the inhibition of NOS activity by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, leading to a decrease in the production of NO in the body. This mechanism of action has been extensively studied and has led to a better understanding of the role of NO in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride have been studied extensively in various biological systems. This compound has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects due to its ability to inhibit NOS activity and decrease the production of NO. Additionally, this compound has been found to have antitumor effects and has been studied as a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in lab experiments include its potency and selectivity as an NOS inhibitor, its ability to inhibit both constitutive and inducible NOS isoforms, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in scientific research. One potential direction is the development of more potent and selective NOS inhibitors based on the structure of this compound. Additionally, this compound could be studied further in the context of different disease states, such as cancer and neurodegenerative disorders, to better understand its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a valuable tool in scientific research due to its ability to inhibit NOS activity and decrease the production of NO. This compound has been extensively studied and has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for different disease states. While there are limitations to its use, the future directions for the study of this compound are promising and could lead to new insights into the role of NO in different biological processes.
Synthesemethoden
The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the reaction of 2,5-dimethylpyrrole with sulfur monochloride in the presence of piperidine. The resulting product is then reacted with sodium methoxide to obtain the final compound. This synthetic route has been optimized to obtain high yields of the product with high purity and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. This compound has been found to be a potent and selective inhibitor of NOS, making it a valuable tool in the study of NO-mediated biological processes.
Eigenschaften
CAS-Nummer |
174198-19-7 |
|---|---|
Produktname |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride |
Molekularformel |
C22H40Cl2N2OS |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C22H38N2OS.2ClH/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23;;/h1-2,19-22H,3-18H2;2*1H/b2-1-;; |
InChI-Schlüssel |
HYIWTGIFVLSJCT-UAIGNFCESA-N |
Isomerische SMILES |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
Kanonische SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
Synonyme |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



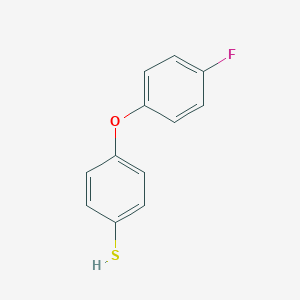
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
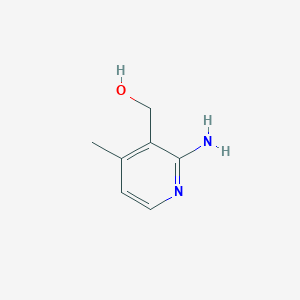

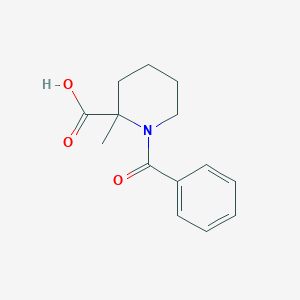
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
